molecular formula C20H18N2O6 B13569810 1,3-Dioxoisoindolin-2-yl 4-(((benzyloxy)carbonyl)amino)butanoate

1,3-Dioxoisoindolin-2-yl 4-(((benzyloxy)carbonyl)amino)butanoate

Cat. No.: B13569810
M. Wt: 382.4 g/mol
InChI Key: FDXAQKSBYSXHID-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the reaction of phthalic anhydride with appropriate amines and alcohols under controlled conditions. One common method involves the use of benzyloxycarbonyl-protected amino acids, which react with phthalic anhydride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalimides, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved may include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyloxycarbonyl group provides additional stability and allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C20H18N2O6/c23-17(28-22-18(24)15-9-4-5-10-16(15)19(22)25)11-6-12-21-20(26)27-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,26)

InChI Key

FDXAQKSBYSXHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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